

Application Notes and Protocols for Decanenitrile in Organic Reactions

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Compound of Interest

Compound Name: Decanenitrile

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These application notes provide detailed protocols and technical information regarding the use of **decanenitrile** as a solvent in organic synthesis. **Decanenitrile**, a long-chain aliphatic nitrile, offers unique properties that can be advantageous in specific reaction environments.

Decanenitrile: Solvent Properties and Characteristics

Decanenitrile ($C_{10}H_{19}N$), also known as caprinitrile or nonyl cyanide, is a colorless to pale yellow liquid.^[1] Its long hydrocarbon chain renders it relatively non-polar, making it an effective solvent for nonpolar and moderately polar compounds.^{[2][3]} It is generally insoluble in water but soluble in common organic solvents like ethanol and ether.^[1]

Physicochemical Data

A summary of the key physical and chemical properties of **decanenitrile** is presented in Table 1. This data is essential for determining its suitability for specific reaction conditions and for process safety management.

| Property | Value | References |
|--------------------------------|-----------------------------------|------------|
| Molecular Formula | C ₁₀ H ₁₉ N | [1] |
| Molecular Weight | 153.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 241-243 °C | [4] |
| Melting Point | -15 °C | [4] |
| Density | 0.81 g/mL | [4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

Application Note 1: Synthesis of Decanenitrile via Free-Radical Addition

Introduction

This protocol details the synthesis of **decanenitrile** through the free-radical initiated addition of acetonitrile to 1-octene. This method provides a direct route to forming a longer-chain nitrile, a valuable intermediate in organic synthesis. The reaction is typically carried out at elevated temperatures in an autoclave.

Experimental Protocol

Materials:

- 1-Octene
- Acetonitrile
- Tertiary butyl peroxide (initiator)
- Nitrogen gas (for deoxygenation)

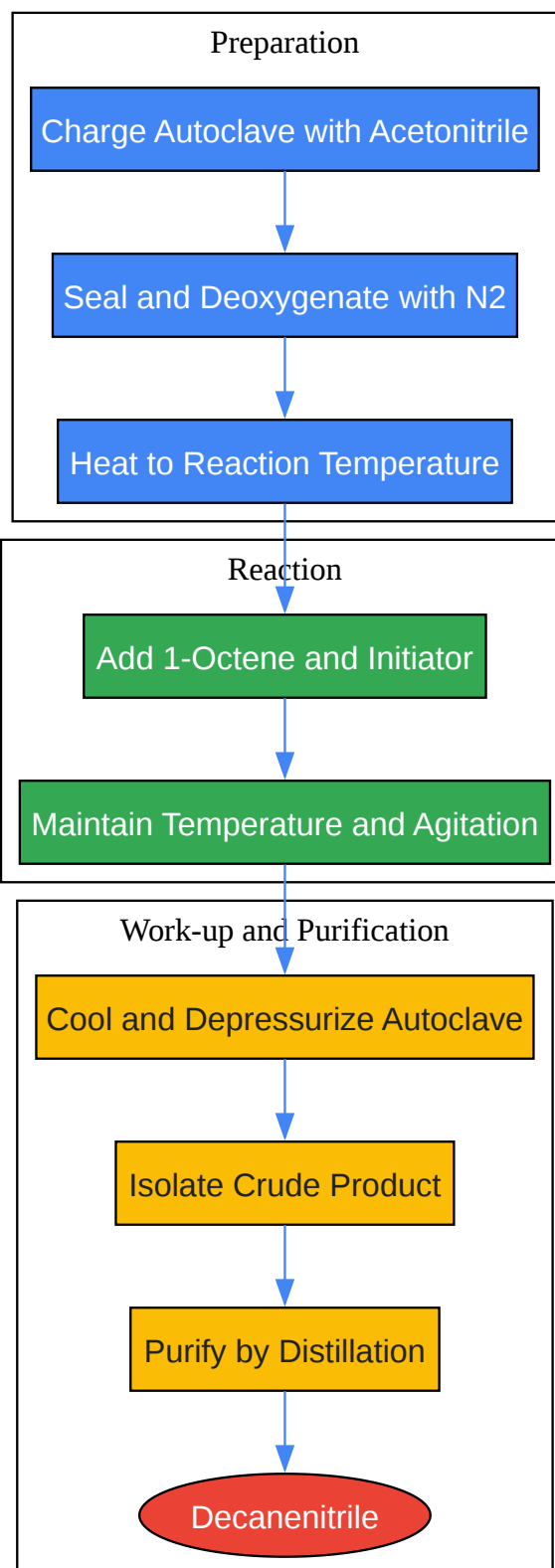
Equipment:

- 300 ml capacity autoclave with heating, cooling, and agitation capabilities
- Pressurization and liquid injection/removal system

Procedure:

- **Charging the Reactor:** Charge the 300 ml autoclave with 2.86 moles (150 ml) of acetonitrile.
- **Sealing and Deoxygenation:** Seal the autoclave, pressure test it, and then deoxygenate the vessel by purging with nitrogen gas.
- **Heating:** Heat the autoclave to the desired reaction temperature (e.g., 150-180 °C).
- **Initiator and Olefin Addition:** Once the reaction temperature is reached, introduce the desired quantity of the free-radical initiator (tertiary butyl peroxide) and 1-octene into the autoclave. The molar ratio of acetonitrile to 1-octene can range from approximately 100:1 to 200:1.
- **Reaction Monitoring:** Monitor the progress of the reaction by taking periodic samples and analyzing them (e.g., by gas chromatography) to determine the conversion of 1-octene and the yield of **decanenitrile**.
- **Cooling and Depressurization:** After the desired reaction time, cool the autoclave to room temperature and carefully depressurize it.
- **Product Isolation:** Discharge the reaction mixture from the autoclave. The **decanenitrile** product can be isolated and purified by fractional distillation.

Workflow Diagram



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Caption: Workflow for the synthesis of **decanenitrile**.

Application Note 2: Decanenitrile as a Solvent in Friedel-Crafts Acylation

Introduction

Decanenitrile can serve as a high-boiling, non-polar aprotic solvent for various organic transformations. Its properties make it a suitable medium for reactions that require elevated temperatures and are sensitive to protic solvents. One such application is the Friedel-Crafts acylation, an important carbon-carbon bond-forming reaction. This protocol provides a representative procedure for the acylation of an aromatic compound using **decanenitrile** as the solvent.

Note: This is a representative protocol. Specific reaction conditions may need to be optimized for different substrates.

Experimental Protocol

Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Acyl chloride (e.g., acetyl chloride)
- Aromatic substrate (e.g., toluene)
- **Decanenitrile** (anhydrous)
- Hydrochloric acid (concentrated)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice

Equipment:

- Three-neck round-bottom flask

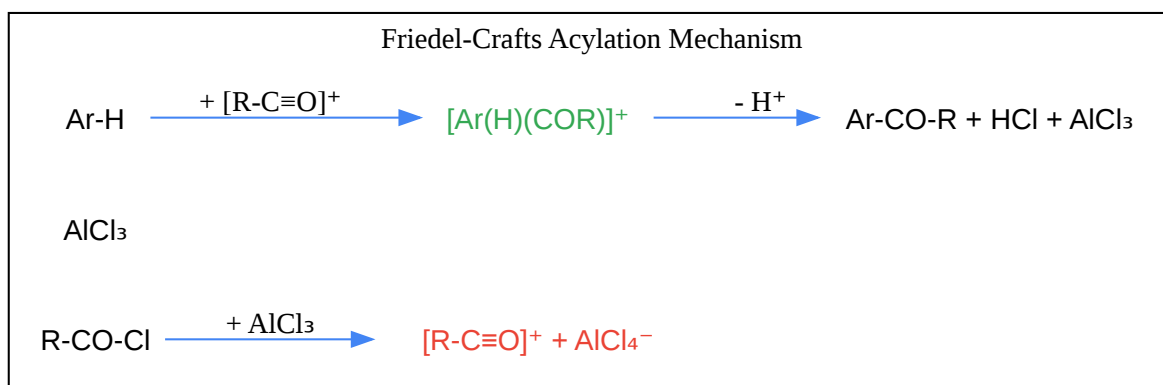
- Reflux condenser
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen).
- **Reagent Addition:** In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in **decanenitrile**.
- **Cooling:** Cool the mixture to 0 °C using an ice bath.
- **Acyl Chloride Addition:** Dissolve the acyl chloride (1.0 equivalent) in a small amount of **decanenitrile** and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes.
- **Aromatic Substrate Addition:** After the addition of the acyl chloride is complete, dissolve the aromatic substrate (1.0 equivalent) in **decanenitrile** and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes. The reaction can be heated if necessary, and the high boiling point of **decanenitrile** allows for a wide range of reaction temperatures.
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- **Washing:** Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude acylated product.
- **Purification:** The crude product can be purified by column chromatography or distillation.

Mechanism Diagram



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Caption: Mechanism of Friedel-Crafts acylation.

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